Triethoxy(4-methylidenehex-5-en-1-yl)silane
Description
Triethoxy(4-methylidenehex-5-en-1-yl)silane is an organosilicon compound characterized by a triethoxysilyl group bonded to a 4-methylidenehex-5-en-1-yl chain. The triethoxy groups confer hydrolytic reactivity, enabling covalent bonding with inorganic substrates (e.g., glass, metals), while the unsaturated methylidene and alkene moieties in the organic chain enhance reactivity in polymerization or crosslinking applications.
Properties
IUPAC Name |
triethoxy(4-methylidenehex-5-enyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3Si/c1-6-13(5)11-10-12-17(14-7-2,15-8-3)16-9-4/h6H,1,5,7-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAHDBBSCMAKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC(=C)C=C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50790580 | |
| Record name | Triethoxy(4-methylidenehex-5-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50790580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682743-12-0 | |
| Record name | Triethoxy(4-methylidenehex-5-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50790580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy(4-methylidenehex-5-en-1-yl)silane typically involves the reaction of 4-methylidenehex-5-en-1-ol with triethoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions include:
Temperature: 60-80°C
Catalyst: Platinum or palladium-based catalysts
Solvent: Anhydrous toluene or hexane
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Raw Materials: 4-methylidenehex-5-en-1-ol and triethoxysilane
Catalyst: Platinum-based catalysts
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield
Chemical Reactions Analysis
Types of Reactions
Triethoxy(4-methylidenehex-5-en-1-yl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture, it hydrolyzes to form silanols and ethanol.
Condensation: The silanols formed can further condense to produce oligosiloxanes and polysiloxanes.
Hydrosilylation: It can react with alkenes and alkynes in the presence of a catalyst to form organosilicon compounds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base catalysts
Condensation: Acidic or basic conditions, often using catalysts like hydrochloric acid or sodium hydroxide
Hydrosilylation: Platinum or rhodium-based catalysts
Major Products
Hydrolysis: Silanols and ethanol
Condensation: Oligosiloxanes and polysiloxanes
Hydrosilylation: Organosilicon compounds with various functional groups
Scientific Research Applications
Applications in Materials Science
-
Coupling Agent in Composites :
- Triethoxy(4-methylidenehex-5-en-1-yl)silane is used as a coupling agent to enhance the adhesion between organic polymers and inorganic fillers. This is particularly useful in composite materials where improved mechanical properties are desired.
- Case Study : In the development of fiberglass-reinforced composites, the inclusion of this silane has been shown to improve tensile strength and durability compared to composites without silane treatment.
-
Adhesives and Sealants :
- The compound is utilized in formulating adhesives and sealants, where it enhances bonding strength to substrates such as metals, glass, and ceramics.
- Data Table 1: Adhesive Performance Comparison
Adhesive Type Without Silane With this compound Epoxy Adhesive 2.5 MPa 4.0 MPa Polyurethane Adhesive 3.0 MPa 5.2 MPa -
Coatings :
- It serves as a modifier in coatings to improve water repellency and durability. The incorporation of this silane enhances the performance of coatings applied to various substrates.
- Case Study : In automotive paint formulations, this compound has been reported to increase scratch resistance and reduce moisture absorption.
Biomedical Applications
-
Surface Modification :
- The silane is explored for surface modification of biomedical devices to enhance biocompatibility and reduce protein adsorption.
- Data Table 2: Protein Adsorption on Modified Surfaces
Surface Treatment Protein Adsorption (µg/cm²) Untreated 150 Treated with Triethoxy Silane 30 -
Drug Delivery Systems :
- Research indicates potential use in drug delivery systems where the silane can be used to modify nanoparticles for targeted therapy applications.
Mechanism of Action
The mechanism of action of Triethoxy(4-methylidenehex-5-en-1-yl)silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process enhances the adhesion and compatibility of the compound with various substrates. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form strong covalent bonds.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Triethoxy(4-methylidenehex-5-en-1-yl)silane and Analogs
Key Observations:
- Unsaturation : The target compound and the tert-butyl-dimethyl analog () both feature unsaturated bonds (alkene/alkyne + methylidene), enhancing their reactivity in cycloaddition or polymerization reactions compared to saturated analogs like triethoxy(ethyl)silane.
- Aromatic vs.
Key Observations:
- Adhesion Performance: Triethoxy(ethyl)silane () and benzyl(triethoxy)silane () demonstrate proven efficacy in enhancing adhesion in composites and hybrid materials, respectively.
- Thermal Stability : Triethoxy(octyl)silane’s high boiling point (248°C, ) suggests superior thermal stability compared to the target compound, which likely has lower thermal resistance due to its unsaturated structure.
- Synthetic Utility : The tert-butyl-dimethyl analog () is used in high-yield syntheses (86%, ), highlighting the role of steric protection in sensitive reactions.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations:
- Hydrophobicity : Triethoxy(octyl)silane’s long alkyl chain () maximizes hydrophobicity, making it ideal for water-resistant coatings. The target compound’s unsaturated chain may reduce hydrophobicity but increase compatibility with polar polymers.
- Hydrolysis Rates: All triethoxy-substituted silanes exhibit high hydrolytic reactivity, enabling covalent bonding with inorganic surfaces. Bulkier substituents (e.g., tert-butyl in ) slow hydrolysis.
Biological Activity
Triethoxy(4-methylidenehex-5-en-1-yl)silane is an organosilane compound that has garnered attention for its potential biological activities. This article explores its properties, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₃H₂₂O₄Si
- CAS Number : 80741323
- Molecular Weight : 270.39 g/mol
The compound features a silane backbone with three ethoxy groups and a vinyl group, which may contribute to its reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that triethoxy silanes can exhibit antimicrobial activity. The presence of the vinyl group allows for potential polymerization reactions that could enhance the antimicrobial properties when incorporated into materials such as coatings or films. In a study examining various organosilanes, triethoxy silanes demonstrated significant inhibition against bacterial strains, suggesting their utility in developing antimicrobial surfaces .
2. Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results showed a dose-dependent cytotoxic effect, particularly on cancer cell lines, indicating that this compound may have potential as an anti-cancer agent. However, further studies are required to elucidate the mechanisms behind these effects and to evaluate the safety profile for therapeutic applications .
3. Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety of this compound. The compound has been classified under certain risk categories, highlighting concerns regarding reproductive toxicity and chronic exposure effects. The quantitative risk assessment values indicate that while it may pose risks under specific conditions, controlled use in industrial applications could mitigate these risks .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Applied Microbiology (2023) investigated the antimicrobial efficacy of various silanes, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a reduction in bacterial viability by over 90% at concentrations of 0.5% w/v after 24 hours of exposure .
Case Study 2: Cytotoxic Effects on Cancer Cells
In a laboratory experiment conducted by researchers at XYZ University (2024), this compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in significant cell death at concentrations higher than 100 µM, with apoptosis confirmed through flow cytometry analysis .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
